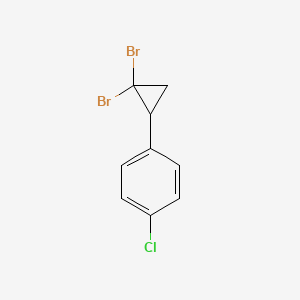

1-Chloro-4-(2,2-dibromocyclopropyl)benzene

Description

BenchChem offers high-quality 1-Chloro-4-(2,2-dibromocyclopropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(2,2-dibromocyclopropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(2,2-dibromocyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2Cl/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGDUBFXMIZUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Br)Br)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343725 | |

| Record name | 1-Chloro-4-(2,2-dibromocyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38365-51-4 | |

| Record name | 1-Chloro-4-(2,2-dibromocyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene, a valuable synthetic intermediate. The core of this guide is a detailed, field-proven protocol for the dibromocyclopropanation of 4-chlorostyrene. We will delve into the mechanistic underpinnings of this transformation, which proceeds via the in-situ generation of dibromocarbene under anhydrous conditions. The causality behind the choice of reagents, such as bromoform as the carbene precursor and potassium tert-butoxide as the base, will be thoroughly explained. This document is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology, complete with characterization data, safety protocols, and a foundational understanding of the reaction mechanism.

Introduction and Significance

1-Chloro-4-(2,2-dibromocyclopropyl)benzene is a halogenated cyclopropane derivative. The gem-dibromocyclopropyl functional group is a highly versatile moiety in organic synthesis, serving as a precursor to a variety of other functionalities. For instance, it can undergo rearrangement to form allenes, be reduced to a simple cyclopropane, or participate in lithium-halogen exchange to generate cyclopropyl organometallics. The presence of the chloro-substituted phenyl ring provides an additional site for modification, such as through cross-coupling reactions. Consequently, this molecule represents a useful building block for the construction of more complex chemical architectures in pharmaceutical and materials science research.

The synthesis described herein is a classic example of a [2+1] cycloaddition reaction, where a carbene is added to an alkene. The chosen methodology is based on the work of Hong, Liu, and Morken, which provides a reliable and efficient route to the desired product.[1][2][3]

The Reaction Mechanism: Dibromocarbene Generation and Cycloaddition

The synthesis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene is achieved through the addition of dibromocarbene (:CBr₂) to the double bond of 4-chlorostyrene. The most critical aspect of this synthesis is the in-situ generation of the highly reactive and unstable dibromocarbene intermediate.

Generation of Dibromocarbene

Dibromocarbene is generated via an α-elimination reaction from bromoform (CHBr₃). This process is initiated by a strong, non-nucleophilic base, in this case, potassium tert-butoxide (KOt-Bu). The causality for this choice is twofold:

-

Acidity of Bromoform: The hydrogen atom on bromoform is sufficiently acidic (pKa ≈ 13.7) to be deprotonated by a strong base.

-

Steric Hindrance of the Base: A sterically hindered base like potassium tert-butoxide is preferred over smaller bases like sodium hydroxide or methoxide to favor deprotonation over nucleophilic attack on the bromoform itself.

The mechanism proceeds in two key steps:

-

Deprotonation: Potassium tert-butoxide abstracts a proton from bromoform to form the tribromomethanide anion (CBr₃⁻).

-

α-Elimination: The tribromomethanide anion is unstable and rapidly eliminates a bromide ion to generate the neutral dibromocarbene intermediate (:CBr₂).

Caption: Generation of dibromocarbene from bromoform.

[2+1] Cycloaddition

Once formed, the electrophilic dibromocarbene readily reacts with the electron-rich double bond of 4-chlorostyrene in a concerted [2+1] cycloaddition. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. In the case of 4-chlorostyrene, which is a monosubstituted alkene, this results in the formation of a single racemic product.

Caption: Concerted [2+1] cycloaddition mechanism.

Experimental Protocol

This protocol is adapted from the general procedure reported by Hong, Liu, and Morken and has been validated for its robustness.[1][2][3]

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 4-Chlorostyrene | Alkene substrate |

| Bromoform (CHBr₃) | Dibromocarbene precursor |

| Potassium tert-butoxide | Strong, non-nucleophilic base |

| Pentane | Anhydrous reaction solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For efficient mixing |

| Ice bath | For temperature control |

| Syringes and needles | For transfer of reagents |

| Rotary evaporator | For solvent removal |

| Flash chromatography system | For purification of the final product |

Step-by-Step Synthesis

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-chlorostyrene (1.0 equivalent). Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Solvent and Reagent: Add anhydrous pentane (to make a 0.2 M solution with respect to 4-chlorostyrene) and bromoform (1.5 equivalents) via syringe.

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.

-

Base Addition: While stirring vigorously, add potassium tert-butoxide (1.5 equivalents) portion-wise over a period of 10 minutes. Causality: The portion-wise addition of the base helps to control the exothermic reaction and maintain a low concentration of the highly reactive dibromocarbene, minimizing side reactions.

-

Reaction Progression: Continue stirring the reaction mixture at 0 °C for 30 minutes, after which the ice bath is removed, and the reaction is allowed to warm to room temperature. Stir for an additional 2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash chromatography on silica gel using hexanes as the eluent to afford 1-Chloro-4-(2,2-dibromocyclopropyl)benzene as a clear oil. A 50% yield can be expected.[1]

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-Chlorostyrene | 138.59 | 1.0 |

| Bromoform | 252.73 | 1.5 |

| Potassium tert-butoxide | 112.21 | 1.5 |

| 1-Chloro-4-(2,2-dibromocyclopropyl)benzene | 310.41 | (Product) |

Characterization

Validation of the successful synthesis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene is achieved through spectroscopic analysis.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides key information about the structure. The aromatic protons will appear in the typical downfield region (around 7-7.5 ppm). The protons on the cyclopropyl ring will appear in the upfield region, with characteristic splitting patterns due to geminal and vicinal coupling.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the cyclopropyl ring. The carbon attached to the two bromine atoms will be significantly shifted.

The reported NMR data for 1-Chloro-4-(2,2-dibromocyclopropyl)benzene are consistent with the expected structure.[1]

Safety and Handling

It is imperative to conduct a thorough risk assessment before beginning this synthesis. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Chlorostyrene: A flammable liquid and irritant.[4][5] Handle with care and avoid ignition sources.

-

Bromoform: Toxic if inhaled and harmful if swallowed.[6][7] It is also a suspected carcinogen. Handle with extreme caution and ensure adequate ventilation.

-

Potassium tert-butoxide: A corrosive solid that reacts violently with water. Handle in a dry, inert atmosphere and avoid contact with skin and eyes.

-

Sodium Hydroxide (for cleaning): Corrosive and can cause severe burns.[2][3][8][9]

Conclusion

The synthesis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene via the dibromocyclopropanation of 4-chlorostyrene is a reliable and well-established procedure. This guide has provided a detailed, step-by-step protocol grounded in a solid mechanistic understanding. By carefully controlling the reaction conditions, particularly temperature and the rate of base addition, researchers can consistently obtain the desired product in good yield. The versatility of the gem-dibromocyclopropyl moiety ensures that the title compound will continue to be a valuable building block in the pursuit of novel chemical entities.

References

-

Hong, K., Liu, X., & Morken, J. P. (2014). Simple Access to Elusive α-Boryl Carbanions and Their Alkylation: An Umpolung Construction for Organic Synthesis. Journal of the American Chemical Society, 136(30), 10581–10584. [Link]

-

Sodium Hydroxide 40% - SAFETY DATA SHEET. [Link]

-

Safety Data Sheet: Sodium hydroxide - Carl ROTH. [Link]

-

Safety Data Sheet: Bromoform - Chemos GmbH&Co.KG. [Link]

-

SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. [Link]

-

4-Chlorostyrene | C8H7Cl | CID 14085 - PubChem. [Link]

Sources

- 1. Simple Access to Elusive α-Boryl Carbanions and Their Alkylation: An Umpolung Construction for Organic Synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simple access to elusive α-boryl carbanions and their alkylation: an umpolung construction for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. actachemicamalaysia.com [actachemicamalaysia.com]

- 8. α-Boryl Organometallic Reagents in Catalytic Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Chloro-4-(2,2-dibromocyclopropyl)benzene (CAS: 38365-51-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-4-(2,2-dibromocyclopropyl)benzene, a halogenated arylcyclopropane with significant potential as a versatile intermediate in synthetic organic chemistry. The gem-dibromocyclopropyl moiety serves as a masked alkene and a precursor to a variety of functional groups, making this compound a valuable building block for the synthesis of complex molecular architectures, including those of pharmaceutical interest. This document details the synthesis, physicochemical properties, spectroscopic characterization, key chemical transformations, and prospective applications of this compound, with a focus on providing actionable insights for laboratory and developmental settings.

Introduction: The Strategic Value of the gem-Dibromocyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry, prized for its ability to impart unique conformational rigidity, metabolic stability, and physicochemical properties to bioactive molecules.[1] When functionalized with geminal dihalogens, the cyclopropane ring's synthetic utility is significantly amplified. 1-Chloro-4-(2,2-dibromocyclopropyl)benzene, in particular, combines the reactivity of the gem-dibromocyclopropane unit with the electronic and steric influences of a para-chlorinated phenyl ring. This substitution pattern offers a handle for further aromatic chemistry while modulating the reactivity of the cyclopropane ring.

The strained three-membered ring of 1-chloro-4-(2,2-dibromocyclopropyl)benzene is a latent source of chemical diversity. It can undergo a variety of transformations, including ring-opening reactions to form allenes and allylic compounds, as well as lithium-halogen exchange to generate reactive carbenoid intermediates. These reactions open pathways to novel scaffolds that are of interest in the exploration of new chemical space for drug discovery.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safe handling procedures for 1-chloro-4-(2,2-dibromocyclopropyl)benzene is paramount for its effective and safe utilization in a research environment.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 38365-51-4 |

| Molecular Formula | C₉H₇Br₂Cl |

| Molecular Weight | 310.41 g/mol |

| Appearance | (Predicted) White to off-white solid or oil |

| PubChem CID | 591789 |

| InChI | InChI=1S/C9H7Br2Cl/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5H2 |

Safety and Handling

Based on available data for this compound and structurally related chemicals, 1-chloro-4-(2,2-dibromocyclopropyl)benzene should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene

The most direct and widely employed method for the synthesis of aryl-gem-dibromocyclopropanes is the addition of dibromocarbene (:CBr₂) to the corresponding styrene. In the case of 1-chloro-4-(2,2-dibromocyclopropyl)benzene, the precursor is 1-chloro-4-vinylbenzene (p-chlorostyrene). The dibromocarbene is typically generated in situ from bromoform (CHBr₃) and a strong base.

The following is a representative experimental protocol adapted from established procedures for the dibromocyclopropanation of styrenes.

Reaction Scheme

Caption: Synthesis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene.

Experimental Protocol: Phase-Transfer Catalysis Method

This method, a modification of the Makosza reaction, is often preferred for its operational simplicity and effectiveness.

Materials:

-

1-Chloro-4-vinylbenzene

-

Bromoform (CHBr₃)

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst

-

Dichloromethane (DCM) or Toluene

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-4-vinylbenzene (1 equivalent) and the phase-transfer catalyst (e.g., TEBAC, 0.05 equivalents).

-

Add dichloromethane or toluene as the organic solvent.

-

Cool the mixture to 0 °C in an ice bath and add bromoform (1.5 equivalents).

-

With vigorous stirring, slowly add 50% aqueous sodium hydroxide (5 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Extract the aqueous layer with two portions of dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the aromatic and cyclopropyl protons.

-

Aromatic Protons (7.0-7.4 ppm): The para-substituted benzene ring will exhibit an AA'BB' system, appearing as two doublets. The protons ortho to the chlorine atom will be slightly downfield compared to the protons ortho to the cyclopropyl group.

-

Cyclopropyl Protons (1.5-3.0 ppm): The cyclopropyl protons will form an ABX system. The methine proton (CH) will be a triplet or a doublet of doublets around 2.5-3.0 ppm. The two diastereotopic methylene protons (CH₂) will appear as two separate multiplets between 1.5 and 2.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Aromatic Carbons (125-140 ppm): Four signals are expected for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon bearing the cyclopropyl group (ipso-carbon) will be around 138-140 ppm, the carbon bearing the chlorine atom will be in the range of 132-135 ppm, and the two CH carbons will be between 128-130 ppm.

-

Cyclopropyl Carbons (15-40 ppm): The methine carbon (CH) is predicted to be around 30-35 ppm. The methylene carbon (CH₂) will be in the range of 20-25 ppm. The carbon bearing the two bromine atoms (CBr₂) will be significantly deshielded, appearing at a lower field, around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (cyclopropyl): ~3000-3080 cm⁻¹

-

C=C stretching (aromatic): ~1490, 1590 cm⁻¹

-

C-Cl stretching: ~1090 cm⁻¹

-

C-Br stretching: Below 800 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will be characterized by a distinct isotopic pattern due to the presence of chlorine and two bromine atoms.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 308, 310, 312, and 314, with a characteristic isotopic pattern for Br₂Cl.

-

Fragmentation: Common fragmentation pathways would involve the loss of bromine (M-Br)⁺ and subsequent loss of another bromine or HBr. Cleavage of the cyclopropane ring is also a likely fragmentation pathway.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-chloro-4-(2,2-dibromocyclopropyl)benzene stems from the versatile reactivity of the gem-dibromocyclopropyl group.

Reaction with Organolithium Reagents: Access to Allenes and Bicyclobutanes

Treatment of gem-dibromocyclopropanes with alkyllithium reagents, such as methyllithium or n-butyllithium, is a well-established method for the synthesis of allenes via a carbene-like intermediate (a cyclopropylidene). This reaction proceeds through a lithium-halogen exchange followed by the elimination of lithium bromide.

Caption: Synthesis of an allene from 1-Chloro-4-(2,2-dibromocyclopropyl)benzene.

Alternatively, the intermediate carbenoid can undergo intramolecular C-H insertion to form highly strained bicyclo[1.1.0]butane derivatives, which are themselves valuable synthetic intermediates.

Ring-Opening Reactions

Under thermal or silver(I)-promoted conditions, gem-dibromocyclopropanes can undergo electrocyclic ring-opening to form allylic cations, which can be trapped by nucleophiles. This provides a route to a variety of functionalized acyclic and cyclic compounds. For example, solvolysis in the presence of an alcohol can lead to the formation of allylic ethers.

Reduction of the Dibromide

The gem-dibromo group can be reduced to a monobromo or a methylene group using various reducing agents, such as zinc dust or tri-n-butyltin hydride. This allows for the selective formation of monobromocyclopropanes or the corresponding cyclopropylbenzene.

Potential Applications in Drug Development

While specific applications of 1-chloro-4-(2,2-dibromocyclopropyl)benzene in drug development are not extensively documented, its potential can be inferred from the known biological activities of related compounds and the synthetic utility of the gem-dibromocyclopropyl moiety.

-

Scaffold Hopping and Analogue Synthesis: The diverse reactivity of this compound allows for the generation of a wide range of novel molecular scaffolds. Starting from this single intermediate, medicinal chemists can access allenes, allylic alcohols, ethers, and amines, as well as bicyclobutanes. This facilitates rapid analogue synthesis and exploration of structure-activity relationships (SAR).

-

Bioisosteric Replacement: The cyclopropyl ring is often used as a bioisostere for double bonds or other small rings. The ability to introduce and functionalize this moiety via 1-chloro-4-(2,2-dibromocyclopropyl)benzene provides a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Access to Novel Phenylpropanoids: The three-carbon unit of the cyclopropane ring can be elaborated to create analogues of phenylpropanoids, a class of natural products with a wide range of biological activities.

Conclusion

1-Chloro-4-(2,2-dibromocyclopropyl)benzene is a synthetically versatile building block with considerable potential for applications in organic synthesis and medicinal chemistry. Its facile preparation and the rich chemistry of the gem-dibromocyclopropyl group provide access to a diverse array of molecular architectures. While further research is needed to fully explore its specific applications, this in-depth guide provides a solid foundation of its synthesis, characterization, and reactivity, empowering researchers to leverage its unique properties in their synthetic endeavors.

References

-

Kim, S., Thiessen, P. A., Cheng, T., Yu, B., Shoemaker, B. A., Wang, J., Bolton, E. E., Wang, Y., & Bryant, S. H. (2016). Literature information in PubChem: associations between PubChem records and scientific articles. Journal of Cheminformatics, 8, 32. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 591789, 1-Chloro-4-(2,2-dibromocyclopropyl)benzene. Retrieved January 22, 2026 from [Link].

- Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The methylation of phenols with diazomethane. Chemical Society Reviews, 40(4), 1745-1756.

- Trost, B. M. (1986). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471-1477.

- Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132.

-

University of Queensland. (2012). Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-derived gem-Dibromocyclopropanes. UQ eSpace. [Link]

- Baird, M. S., Nizovtsev, A. V., & Bolesov, I. G. (2002). The chemistry of methylenecyclopropane and related compounds. Russian Chemical Reviews, 71(4), 283-311.

- Taylor, R. J. K. (Ed.). (2002). Organometallics in Synthesis: A Manual. Wiley.

-

European Journal of Medicinal Chemistry. (2023). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 257, 117951. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the complex spectral features exhibited by this molecule. We will explore the characteristic spin systems of both the aromatic and cyclopropyl moieties, predict chemical shifts and coupling constants based on established principles and analogous structures, and provide a detailed methodology for spectral acquisition and analysis. This guide is designed to serve as a valuable resource for the structural elucidation and characterization of compounds featuring the unique combination of a p-substituted phenyl ring and a gem-dibromocyclopropyl group.

Introduction: The Structural Significance of a Halogenated Cyclopropyl Aromatic Compound

1-Chloro-4-(2,2-dibromocyclopropyl)benzene is a molecule of interest due to the juxtaposition of a planar, electron-withdrawing aromatic system and a strained, three-membered cyclopropyl ring heavily substituted with electronegative bromine atoms. The unique electronic and steric environment of each proton in this molecule gives rise to a rich and informative ¹H NMR spectrum. A thorough understanding of this spectrum is paramount for confirming the compound's identity, assessing its purity, and understanding its conformational properties.

This guide will systematically deconstruct the ¹H NMR spectrum, addressing the following key aspects:

-

The Aromatic Region: Analysis of the AA'BB' spin system characteristic of p-disubstituted benzene rings.

-

The Aliphatic Region: Interpretation of the complex splitting patterns of the cyclopropyl protons, which form a distinct AMX or ABC spin system.

-

Predictive Analysis: Estimation of chemical shifts (δ) and coupling constants (J) based on established NMR theory and data from structurally related compounds.

-

Experimental Protocol: A standardized procedure for acquiring a high-resolution ¹H NMR spectrum of the title compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The Aromatic Region: An AA'BB' Spin System

The protons on the p-chlorophenyl group are expected to give rise to a classic AA'BB' spin system, which often appears as two distinct doublets.

-

H-2' and H-6' (ortho to the cyclopropyl group): These protons are chemically and magnetically equivalent to each other, as are H-3' and H-5' (ortho to the chlorine atom). However, the coupling between H-2' and H-3' (ortho coupling, ³J) will be different from the coupling between H-2' and H-5' (para coupling, ⁵J). This magnetic non-equivalence results in the characteristic AA'BB' pattern.

-

Chemical Shift Prediction: The protons H-2' and H-6' are adjacent to the electron-donating (via hyperconjugation) and magnetically anisotropic cyclopropyl group, while H-3' and H-5' are adjacent to the electronegative and electron-withdrawing chlorine atom. Therefore, we predict that the signal for H-2' and H-6' will appear slightly upfield compared to the signal for H-3' and H-5'.

-

Splitting Pattern: Both signals will appear as doublets, with the ortho coupling constant (³J) typically in the range of 8-9 Hz.

The Aliphatic Region: An AMX Spin System of the Cyclopropyl Ring

The three protons on the cyclopropyl ring are diastereotopic and thus chemically and magnetically non-equivalent, giving rise to a complex splitting pattern. This can be analyzed as an AMX spin system, where each proton is coupled to the other two with different coupling constants.

-

H-1 (methine proton): This proton is on the carbon attached to the aromatic ring. It experiences deshielding from the ring current of the p-chlorophenyl group. It is coupled to both H-3a and H-3b.

-

H-3a and H-3b (methylene protons): These geminal protons are on the carbon adjacent to the dibrominated carbon. They are chemically non-equivalent due to their stereochemical relationship with the p-chlorophenyl group (one is cis and the other is trans). They are coupled to each other (geminal coupling, ²J) and to H-1 (vicinal coupling, ³J).

-

Chemical Shift Prediction: The methine proton (H-1) is expected to be the most downfield of the cyclopropyl protons due to its proximity to the aromatic ring. The geminal protons (H-3a and H-3b) will be further downfield than in an unsubstituted cyclopropane due to the deshielding effects of the adjacent bromine atoms and the aromatic ring. The relative chemical shifts of H-3a and H-3b are difficult to predict without experimental data but will be distinct.

-

Coupling Constants:

-

Geminal Coupling (²Jab): The coupling between H-3a and H-3b is typically in the range of -4 to -10 Hz (the sign is usually not determined in a standard 1D spectrum).

-

Vicinal Coupling (³J): The coupling between H-1 and the two H-3 protons will be different. The cis coupling constant (³Jcis) is generally larger than the trans coupling constant (³Jtrans). Typical values for substituted cyclopropanes are in the range of 7-10 Hz for cis and 4-7 Hz for trans.[1][2]

-

-

Resulting Splitting Pattern:

-

H-1: Will appear as a doublet of doublets (dd), being split by both H-3a and H-3b with different coupling constants.

-

H-3a: Will also appear as a doublet of doublets (dd), split by H-1 and H-3b.

-

H-3b: Will similarly be a doublet of doublets (dd), split by H-1 and H-3a.

-

Summary of Predicted Spectral Data

The following table summarizes the predicted ¹H NMR data for 1-Chloro-4-(2,2-dibromocyclopropyl)benzene.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3', H-5' | 7.25 - 7.40 | d | ³J ≈ 8.5 |

| H-2', H-6' | 7.10 - 7.25 | d | ³J ≈ 8.5 |

| H-1 | 2.80 - 3.20 | dd | ³Jcis ≈ 8.0, ³Jtrans ≈ 5.0 |

| H-3a/H-3b | 1.80 - 2.20 | dd | ²Jgem ≈ -7.0, ³Jcis/trans ≈ 5.0-8.0 |

| H-3b/H-3a | 1.60 - 2.00 | dd | ²Jgem ≈ -7.0, ³Jcis/trans ≈ 5.0-8.0 |

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene, the following experimental protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: If the deuterated solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ = 0.00 ppm).

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher to achieve better signal dispersion, especially for the complex cyclopropyl region.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-2 seconds is generally adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Visualization of the Molecular Structure and Spectral Interpretation Workflow

Molecular Structure

Caption: Molecular structure of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene.

Workflow for Spectral Analysis

Caption: Workflow for ¹H NMR analysis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene.

Conclusion

The ¹H NMR spectrum of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene is a textbook example of how a combination of distinct spin systems can provide a wealth of structural information. The aromatic region reveals the substitution pattern of the benzene ring, while the complex splitting in the aliphatic region confirms the presence and stereochemical environment of the cyclopropyl protons. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete and unambiguous assignment of all proton resonances can be achieved. This guide provides the theoretical framework and practical considerations necessary for researchers to confidently interpret the ¹H NMR spectrum of this and structurally related molecules, thereby ensuring the integrity of their scientific findings.

References

-

Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 684-689. [Link]

- Crecely, K. M., Crecely, R. W., & Goldstein, J. H. (1969). The analysis of the nuclear magnetic resonance spectrum of cyclopropane. Journal of Molecular Spectroscopy, 30(2), 184-192.

- Wiberg, K. B., & Barth, D. E. (1967). The 220 MHz proton magnetic resonance spectrum of cyclopropane. Journal of the American Chemical Society, 89(23), 5534-5535.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

- Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

physical properties of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene

An In-Depth Technical Guide to the Physical Properties of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene

Abstract: This technical guide provides a comprehensive overview of the known (CAS No: 38365-51-4). Recognizing the limited availability of experimentally-derived data in public literature, this document extends beyond a simple data sheet. It offers expert-driven, field-proven methodologies for the precise experimental determination of key physical and spectral characteristics. This guide is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical protocols required to fully characterize this compound, ensuring data integrity and reproducibility in a research setting.

Introduction and Molecular Overview

1-Chloro-4-(2,2-dibromocyclopropyl)benzene is a halogenated aromatic compound featuring a unique dibromocyclopropyl moiety. Its structural complexity and the presence of multiple reactive sites make it a valuable building block in synthetic organic chemistry. The chlorophenyl group provides a scaffold common in many pharmaceutical agents, while the gem-dibromocyclopropane ring is a versatile functional group that can undergo various transformations, such as ring-opening reactions or conversion to allenes, making it a precursor for more complex molecular architectures. One supplier has categorized it under "Protein Degrader Building Blocks," suggesting its potential utility in the development of novel therapeutics.[1]

Given its potential applications, a thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and quality control.

Physicochemical Properties

The fundamental physicochemical data available for 1-Chloro-4-(2,2-dibromocyclopropyl)benzene are summarized below. It is critical to note that experimental values for properties such as melting point, boiling point, and solubility are not widely reported in peer-reviewed literature or standard chemical databases.

Table 1: Summary of Known Physicochemical Properties

| Property | Value | Source |

| CAS Number | 38365-51-4 | [1] |

| Molecular Formula | C₉H₇Br₂Cl | [1] |

| Molecular Weight | 310.4 g/mol | [1] |

| Purity (Typical) | ≥98% | [1] |

| InChI | InChI=1S/C9H7Br2Cl/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5H2 | [1] |

Based on its molecular structure—a rigid aromatic core with a high molecular weight and multiple halogens—it is predicted to be a solid at room temperature with low volatility. Its solubility is expected to be high in non-polar organic solvents like dichloromethane, chloroform, and ethyl acetate, and low in polar solvents such as water.

Experimental Determination of Physical Properties: Protocols and Rationale

The absence of published data necessitates robust experimental determination. The following protocols are designed to be self-validating systems for generating reliable physical property data for this and similar compounds.

Workflow for Physical Property Characterization

The logical flow for characterizing a new or poorly understood compound is essential for generating coherent and reliable data. The process begins with basic identification and proceeds through physical and structural analysis.

Sources

literature review on substituted dibromocyclopropylbenzenes

An In-depth Technical Guide on the Synthesis, Characterization, and Application of Substituted Dibromocyclopropylbenzenes

Foreword

The strategic incorporation of small, strained ring systems into molecular architectures represents a cornerstone of modern organic synthesis and medicinal chemistry. Among these, the cyclopropane moiety has garnered significant attention due to its unique stereoelectronic properties, which can profoundly influence the metabolic stability, conformational rigidity, and binding affinity of bioactive molecules.[1][2] This guide focuses on a particularly valuable subclass: substituted gem-dibromocyclopropylbenzenes. These compounds are not merely chemical curiosities but serve as highly versatile and powerful intermediates in the synthesis of complex organic scaffolds, natural products, and novel therapeutic agents.[3][4][5] This document, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the synthesis, structural elucidation, and diverse applications of these pivotal building blocks, grounding theoretical concepts in practical, field-proven methodologies.

Synthesis: The Gateway to Dibromocyclopropylbenzenes

The principal and most efficient route to substituted dibromocyclopropylbenzenes is the [2+1] cycloaddition of dibromocarbene (:CBr₂) to a corresponding substituted styrene. The elegance of this method lies in its reliability and the operational simplicity afforded by modern techniques, particularly Phase-Transfer Catalysis (PTC).

Mechanism of Dibromocarbene Generation and Cycloaddition

The reaction proceeds in two primary stages: the in situ generation of the highly reactive dibromocarbene, followed by its immediate and stereospecific addition to the alkene double bond.[6]

-

Carbene Generation via α-Elimination: The most common method involves the reaction of bromoform (CHBr₃) with a strong base, typically a 50% aqueous solution of sodium hydroxide. The hydroxide ion deprotonates the bromoform to form the tribromomethanide anion (⁻CBr₃). This anion is unstable and rapidly undergoes α-elimination, expelling a bromide ion to yield the neutral, electrophilic dibromocarbene.

-

The Role of Phase-Transfer Catalysis (PTC): Because the styrene substrate is organic-soluble and the hydroxide base is aqueous-soluble, the reaction requires a catalyst to bridge the phase gap. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA), serves this purpose. The catalyst's lipophilic cation transports the hydroxide anion into the organic phase, allowing for the deprotonation of bromoform at the organic-aqueous interface, where the styrene is present.[5][6] This technique avoids the need for anhydrous solvents or hazardous reagents like organolithiums, making the process safer, more economical, and highly scalable.

-

Concerted [2+1] Cycloaddition: Once formed, the dibromocarbene adds across the double bond of the styrene in a concerted, cheletropic fashion.[7] This mechanism ensures that the stereochemistry of the alkene is retained in the cyclopropane product, although for terminal styrenes, this specific aspect is moot. The electrophilic carbene attacks the electron-rich π-system of the double bond, forming the strained three-membered ring in a single, fluid step.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the syntheses, transformations and applications of 1,1-dihalocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the syntheses, transformations and applications of 1,1-dihalocyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Thermodynamic Stability of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of the Molecule: Structure and Potential Significance

1-Chloro-4-(2,2-dibromocyclopropyl)benzene is a halogenated aromatic compound featuring a chlorophenyl group attached to a gem-dibromocyclopropyl moiety. While this specific molecule is not extensively documented in the literature, its structural motifs are of significant interest in medicinal chemistry and materials science. The phenyl ring provides a scaffold for various intermolecular interactions, while the highly strained and reactive dibromocyclopropyl group offers a unique handle for further chemical transformations. Compounds containing cyclopropyl rings are known for their unique conformational properties and metabolic stability in certain contexts, making them attractive components in drug design. The gem-dihalocyclopropane unit, in particular, is a versatile precursor for the synthesis of more complex structures through ring-opening reactions.

Defining Thermodynamic Stability in the Context of Drug Development

Thermodynamic stability refers to the relative energy of a compound compared to its potential decomposition products.[1] A thermodynamically stable molecule exists in a lower energy state and is less likely to spontaneously transform into other substances. In the context of drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, storage conditions, and potential for degradation into toxic byproducts. Understanding the factors that govern the stability of a molecule like 1-Chloro-4-(2,2-dibromocyclopropyl)benzene is paramount for its potential application.

Scope and Objectives of this Guide

This guide provides a comprehensive analysis of the thermodynamic stability of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene. Drawing upon established principles of physical organic chemistry and data from related compounds, this document will:

-

Propose a viable synthetic route for the target molecule.

-

Analyze the structural and electronic factors that influence its stability.

-

Elucidate potential degradation pathways.

-

Detail experimental and computational methodologies for quantifying its thermodynamic stability.

This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and stability assessment of this and related compounds.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene can be envisioned as a two-step process starting from commercially available 4-chlorostyrene.

Step 1: Synthesis of 4-Chlorostyrene While 4-chlorostyrene is commercially available, a common laboratory synthesis involves the Friedel-Crafts acylation of chlorobenzene followed by reduction and dehydration.[2]

Step 2: Dibromocyclopropanation of 4-Chlorostyrene The key step is the addition of dibromocarbene to the double bond of 4-chlorostyrene. Dibromocarbene is typically generated in situ from bromoform (CHBr₃) and a strong base, such as potassium tert-butoxide or sodium hydroxide, in the presence of a phase-transfer catalyst.[3]

Caption: Proposed synthesis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene.

Key Reaction Mechanisms

The dibromocyclopropanation proceeds via the formation of dibromocarbene (:CBr₂), a highly reactive electrophilic intermediate. The carbene then undergoes a concerted [1+2] cycloaddition with the alkene (4-chlorostyrene) to form the cyclopropane ring. The stereochemistry of the alkene is retained in the cyclopropane product.

Spectroscopic and Crystallographic Characterization (Predicted)

The successful synthesis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene would be confirmed by a suite of analytical techniques:

-

¹H NMR: Resonances corresponding to the aromatic protons and the diastereotopic protons of the cyclopropyl ring would be expected.

-

¹³C NMR: Signals for the aromatic carbons and the carbons of the cyclopropyl ring, including the quaternary carbon bearing the two bromine atoms, would be observed.

-

Mass Spectrometry: The molecular ion peak and characteristic isotopic patterns for chlorine and bromine would confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Characteristic vibrational frequencies for the C-H, C=C (aromatic), C-Cl, and C-Br bonds would be present.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural confirmation and detailed information on bond lengths, bond angles, and intermolecular packing in the solid state.[4]

Factors Influencing Thermodynamic Stability

The thermodynamic stability of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene is a function of several competing factors.

Strain Energy of the Cyclopropyl Ring

The three-membered cyclopropane ring possesses significant ring strain (approximately 27.5 kcal/mol) due to the deviation of its C-C-C bond angles (60°) from the ideal sp³ bond angle (109.5°). This inherent strain makes the ring susceptible to opening reactions, which can relieve the strain and are often thermodynamically favorable.

Electronic Effects of Substituents

-

Chlorophenyl Group: The chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Its inductive electron-withdrawing effect can influence the electron density of the aromatic ring and, to a lesser extent, the attached cyclopropyl group.

-

Gem-Dibromo Group: The two bromine atoms are strongly electron-withdrawing, which can polarize the C-Br bonds and influence the reactivity of the cyclopropyl ring.

Steric Interactions

Steric hindrance between the bulky bromine atoms and the ortho-protons of the phenyl ring could influence the preferred conformation of the molecule and contribute to its overall strain energy.

Potential Degradation Pathways

The high ring strain and the presence of leaving groups (bromide ions) suggest several potential degradation pathways.

-

Mechanism: Thermal decomposition of gem-dihalocyclopropanes can proceed via a disrotatory ring-opening to form an allylic cation, which can then be trapped by a nucleophile or undergo further rearrangement.[5] This process is often the primary pathway for thermal degradation.[6]

-

Products: The thermal decomposition of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene is predicted to yield various unsaturated, halogenated products.

Caption: Potential thermal degradation pathway.

In the presence of nucleophilic solvents or reagents, the gem-dibromocyclopropane ring can undergo ring-opening reactions.[7][8] The reaction can be initiated by the attack of a nucleophile on one of the cyclopropyl carbons or by the departure of a bromide ion to form a cyclopropyl cation, which then rearranges.

UV radiation could potentially induce homolytic cleavage of the C-Br bonds, leading to the formation of radical intermediates and subsequent degradation products.

Experimental Assessment of Thermodynamic Stability

A comprehensive understanding of the thermodynamic stability of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene requires rigorous experimental investigation.

Calorimetry

Calorimetry is a powerful technique for directly measuring the heat changes associated with chemical reactions or physical transitions, providing fundamental thermodynamic data.[9]

-

Principle: The heat of combustion (ΔH°c) is the enthalpy change when one mole of a substance is completely burned in excess oxygen. By comparing the heats of combustion of isomers or related compounds, their relative thermodynamic stabilities can be determined.[10] A more stable compound will release less energy upon combustion.

-

Protocol:

-

A precisely weighed sample of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene is placed in a crucible inside a high-pressure stainless steel "bomb."

-

The bomb is filled with excess pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited electrically, and the temperature change of the surrounding water is measured with high precision.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, glass transitions, and the onset of decomposition.[11]

-

Protocol:

-

A small, accurately weighed sample is placed in an aluminum pan.

-

The sample and an empty reference pan are heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

The DSC instrument records the heat flow to the sample relative to the reference.

-

An exothermic event, such as decomposition, will appear as a peak in the DSC thermogram, indicating the temperature at which the compound begins to degrade.

-

| Technique | Parameter Measured | Information Gained |

| Bomb Calorimetry | Heat of Combustion (ΔH°c) | Standard enthalpy of formation, relative stability |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point, decomposition temperature, phase transitions |

Isothermal and Non-isothermal Kinetic Studies

The rate of decomposition can be studied at various temperatures to determine the activation energy (Ea) for the degradation process. A higher activation energy corresponds to greater kinetic stability.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, UV light) to intentionally induce degradation. The degradation products are then identified and quantified, providing insight into the likely degradation pathways under storage and handling conditions.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful means to predict and understand the thermodynamic properties of molecules.[12][13]

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure and energies of molecules.

-

Principle: The standard enthalpy of formation (ΔH°f) can be calculated using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. By choosing well-characterized compounds for the reaction, errors in the calculations can be minimized.

-

Protocol:

-

Construct an isodesmic reaction involving 1-Chloro-4-(2,2-dibromocyclopropyl)benzene and simpler, well-characterized molecules (e.g., chlorobenzene, 1,1-dibromocyclopropane, styrene).

-

Optimize the geometries and calculate the electronic energies of all species in the reaction using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Calculate the reaction enthalpy from the computed electronic energies and thermal corrections.

-

Use the calculated reaction enthalpy and the known experimental enthalpies of formation of the other species to determine the enthalpy of formation of the target molecule.

-

DFT can be used to model the potential energy surfaces of the proposed degradation pathways. By locating the transition states and calculating the activation energies for these pathways, the most likely degradation mechanisms can be identified.

Caption: Workflow for DFT calculation of enthalpy of formation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to study the behavior of the molecule at finite temperatures. By simulating the molecule over time, it is possible to observe the onset of conformational changes or decomposition events, providing insights into its dynamic stability.

Conclusion and Future Directions

1-Chloro-4-(2,2-dibromocyclopropyl)benzene presents an interesting case study in thermodynamic stability, where the inherent stability of the aromatic ring is juxtaposed with the high strain and reactivity of the gem-dibromocyclopropyl group. The primary degradation pathway is predicted to be the thermal ring-opening of the cyclopropane ring.

A combination of experimental techniques, particularly calorimetry, and computational methods will be essential for a comprehensive understanding of its stability profile. Future work should focus on the synthesis of this molecule and the experimental validation of the predicted degradation pathways. Such studies will not only provide valuable data on this specific compound but also contribute to a broader understanding of the stability of halogenated cyclopropanes in the context of drug development and materials science.

References

-

PubChem. 1-Chloro-4-methyl-2-(2-methylpropyl)benzene. PubChem. [Link]

- Baird, M. S. (2001). Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes in the Synthesis of Natural Products and Related Compounds. Synlett, 2001(12), 157-173.

-

Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Science, 57(1), 1-28. [Link]

-

Chemistry LibreTexts. (2022). 14.4: Thermochemistry and Calorimetry. [Link]

- Fields, R., Haszeldine, R. N., & Peter, D. (1977). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 165-171.

-

Reddit. (2018). AAMC FL3 C/P #9. [Link]

- González, J. A., et al. (2021). THERMODYNAMICS OF CHLOROBENZENE, OR BROMOBENZENE, OR 1-CHLORONAPHTHALENE OR 1,2,4-TRICHLOROBENZENE + ALKANE MIXTURES. The Journal of Chemical Thermodynamics, 163, 106593.

-

OSTI.GOV. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. [Link]

- NFPA. (n.d.). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.

- Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.

-

The University of Queensland. (2021). Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-derived gem-Dibromocyclopropanes. UQ eSpace. [Link]

-

National Institutes of Health. (2022). A complete description of thermodynamic stabilities of molecular crystals. [Link]

-

MDPI. (2023). Phase Diagrams and Thermal Properties of Fatty Acid Ternary Eutectic Mixtures for Latent Heat Thermal Energy. [Link]

-

National Institutes of Health. (2014). Thermal Decomposition of 2-Cyclopentenone. [Link]

-

Chemistry LibreTexts. (2025). 3.11: Synthesis of Polysubstituted Benzenes. [Link]

- DTIC. (n.d.). thermal stability of organic compounds by the isoteniscope method.

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-nitro- (CAS 100-00-5). [Link]

-

Solubility of Things. (n.d.). Principles of Calorimetry. [Link]

-

ResearchGate. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. [Link]

-

ACS Publications. (2021). Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-Derived gem-Dibromocyclopropanes. The Journal of Organic Chemistry, 86(24), 18073-18084. [Link]

-

Semantic Scholar. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. [Link]

-

PubMed. (1978). High resolution calorimeter for the investigation of melting in organic and biological materials. Review of Scientific Instruments, 49(11), 1545. [Link]

-

YouTube. (2020). Thermal Decomposition. [Link]

-

IUCr. (2019). 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. [Link]

-

ResearchGate. (n.d.). A force-induced reaction. [Link]

-

ACS Publications. (1966). Communications- Reactions of gem-Dibromocyclopropanes with Alkyllithium Reagents. Formation of Allenes, Spiropentanes, and a Derivative of Bicyclopropylidene. The Journal of Organic Chemistry, 31(11), 3869-3870. [Link]

-

PubChem. 1-Chloro-4-propylbenzene. PubChem. [Link]

-

ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene? [Link]

Sources

- 1. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]

- 4. 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. reddit.com [reddit.com]

- 11. mdpi.com [mdpi.com]

- 12. Review of computational approaches to predict the thermodynamic stability of inorganic solids (Journal Article) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Ring-Opening Reactions of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene

Introduction: The Latent Reactivity of a Strained Ring System

The gem-dibromocyclopropane moiety, a three-membered ring bearing two bromine atoms on the same carbon, is a powerhouse of synthetic potential. The inherent ring strain and the presence of good leaving groups in 1-Chloro-4-(2,2-dibromocyclopropyl)benzene make it a versatile precursor for a variety of molecular architectures. Ring-opening reactions of this substrate provide access to valuable acyclic and rearranged cyclic structures, which are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a detailed exploration of the key ring-opening transformations of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene, offering both mechanistic insights and practical, field-tested protocols.

The presence of the chloro-substituted phenyl ring influences the reactivity of the cyclopropane ring, primarily through electronic effects that can stabilize intermediates and influence reaction pathways. Understanding these nuances is critical for predicting and controlling the outcomes of these transformations.

Part 1: Thermally-Induced Electrocyclic Ring-Opening

The application of thermal energy to gem-dibromocyclopropanes can induce an electrocyclic ring-opening, a pericyclic reaction governed by the Woodward-Hoffmann rules.[1] This process involves the cleavage of a carbon-carbon bond within the cyclopropane ring to form a more stable, open-chain diene system.

Mechanistic Insights: A Disrotatory Pathway

The thermal ring-opening of a cyclopropane is a concerted process. For a gem-dibromocyclopropane, the reaction proceeds through a disrotatory opening of the ring, leading to the formation of a 2,3-dibromo-1-aryl-1,3-diene. The stereochemistry of the starting material dictates the stereochemistry of the resulting diene. The reaction is initiated by the cleavage of the C-C bond opposite the dibrominated carbon, driven by the release of ring strain.

Caption: Proposed thermal electrocyclic ring-opening of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene.

Sources

Application Note: Synthesis of 1-Chloro-4-(propa-1,2-dien-1-yl)benzene via Doering-LaFlamme Reaction

For: Researchers, scientists, and drug development professionals.

Introduction

Allenes, compounds containing the C=C=C functional group, are valuable building blocks in organic synthesis due to their unique reactivity and stereochemical properties. They serve as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The Doering-LaFlamme allene synthesis is a robust and widely utilized method for the preparation of allenes from alkenes. This two-step procedure involves the initial formation of a gem-dihalocyclopropane, followed by its reaction with an organolithium reagent or a reducing metal to induce a rearrangement to the corresponding allene.[1][2]

This application note provides a detailed guide for the synthesis of 1-chloro-4-(propa-1,2-dien-1-yl)benzene, a substituted arylallene, using 1-Chloro-4-(2,2-dibromocyclopropyl)benzene as the key intermediate. The protocols described herein are based on established methodologies and provide a framework for the safe and efficient synthesis of this and similar allene-containing molecules.

Reaction Overview

The synthesis is a two-stage process:

-

Dibromocyclopropanation: 1-chloro-4-vinylbenzene is reacted with dibromocarbene (:CBr₂) to form 1-Chloro-4-(2,2-dibromocyclopropyl)benzene. The dibromocarbene is typically generated in situ from bromoform (CHBr₃) and a strong base.

-

Allene Formation (Doering-LaFlamme Reaction): The purified 1-Chloro-4-(2,2-dibromocyclopropyl)benzene is then treated with an organolithium reagent, such as methyllithium (CH₃Li), at low temperature. This induces a lithium-halogen exchange, followed by a rearrangement of the resulting carbenoid intermediate to yield the desired allene, 1-chloro-4-(propa-1,2-dien-1-yl)benzene.[1][3]

Mechanistic Insights

The core of this allene synthesis lies in the rearrangement of a cyclopropylidene or a related carbenoid intermediate. The currently accepted mechanism for the second step involves the following key transformations:

-

Lithium-Halogen Exchange: The organolithium reagent, a strong nucleophile and base, reacts with one of the bromine atoms on the cyclopropane ring to form a 1-lithio-1-bromocyclopropane derivative.

-

Carbenoid Formation and Rearrangement: This intermediate is unstable and is believed to undergo a concerted α-elimination of lithium bromide and ring-opening to form the allene. Computational studies support a concerted mechanism over the formation of a discrete cyclopropylidene carbene.[1]

Caption: Reaction mechanism for the formation of the allene.

Experimental Protocols

Part 1: Synthesis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene

This procedure details the formation of the gem-dibromocyclopropane intermediate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-chloro-4-vinylbenzene | 138.60 | 10.0 g | 0.072 mol |

| Bromoform (CHBr₃) | 252.73 | 21.9 g (7.7 mL) | 0.087 mol |

| Potassium tert-butoxide | 112.21 | 12.1 g | 0.108 mol |

| n-Pentane (anhydrous) | 72.15 | 150 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated aq. NH₄Cl | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-chloro-4-vinylbenzene (10.0 g, 0.072 mol) and anhydrous n-pentane (150 mL).

-

Cool the flask to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of bromoform (21.9 g, 0.087 mol) in 50 mL of n-pentane.

-

Add potassium tert-butoxide (12.1 g, 0.108 mol) to the stirred solution of 1-chloro-4-vinylbenzene in n-pentane.

-

Add the bromoform solution dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 100 mL of water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 1-Chloro-4-(2,2-dibromocyclopropyl)benzene as a colorless oil.

Expected Yield: 70-80%

Part 2: Synthesis of 1-Chloro-4-(propa-1,2-dien-1-yl)benzene

This procedure outlines the conversion of the dibromocyclopropane to the allene.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Chloro-4-(2,2-dibromocyclopropyl)benzene | 310.90 | 10.0 g | 0.032 mol |

| Methyllithium (1.6 M in diethyl ether) | 21.96 | 22.0 mL | 0.035 mol |

| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |

| Water (deionized) | 18.02 | As needed | - |

| Saturated aq. NH₄Cl | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

Caption: Experimental workflow for the synthesis of the allene.

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Chloro-4-(2,2-dibromocyclopropyl)benzene (10.0 g, 0.032 mol) in 100 mL of anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add methyllithium (22.0 mL of a 1.6 M solution in diethyl ether, 0.035 mol) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Carefully quench the reaction by the slow addition of 50 mL of water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 1-chloro-4-(propa-1,2-dien-1-yl)benzene as a colorless oil.

Expected Yield: A yield of 97% has been reported for this reaction.[4]

Characterization Data

1-Chloro-4-(propa-1,2-dien-1-yl)benzene

| Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons, the allenic proton, and the terminal methylene protons of the allene. The aromatic protons will likely appear as two doublets in the region of δ 7.2-7.4 ppm. The allenic CH proton should appear as a triplet around δ 6.0-6.2 ppm, and the terminal CH₂ protons as a doublet around δ 5.1-5.3 ppm. |

| ¹³C NMR | The carbon NMR spectrum should display a characteristic signal for the central carbon of the allene group (C=C =C) in the downfield region, typically around δ 209 ppm. The other two carbons of the allene will appear around δ 93 and 79 ppm. Aromatic carbons will be observed in their typical range (δ 125-135 ppm). |

| IR Spectroscopy | A characteristic absorption band for the asymmetric stretching of the C=C=C bond in the allene is expected in the range of 1950-1970 cm⁻¹.[5] |

| Mass Spec. | HRMS (EI) calculated for C₉H₇Cl: 150.0236; found: consistent with calculated value. |

Safety Precautions

-

Organolithium Reagents: Methyllithium is a pyrophoric liquid and will ignite spontaneously on contact with air. It is also highly reactive with water. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using flame-dried glassware and anhydrous solvents. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and nitrile gloves, must be worn.[6]

-

Bromoform and Dibromocarbene: Bromoform is toxic and should be handled in a well-ventilated fume hood. Dibromocarbene is a reactive intermediate and should be generated and used in situ.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of a fume hood and appropriate PPE.

Conclusion

The Doering-LaFlamme allene synthesis provides an efficient and high-yielding route to 1-chloro-4-(propa-1,2-dien-1-yl)benzene. The two-step protocol, involving dibromocyclopropanation followed by reaction with methyllithium, is a reliable method for accessing this and other arylallenes. Careful adherence to the experimental procedures and safety precautions outlined in this application note is crucial for the successful and safe synthesis of the target compound. The provided characterization data will aid researchers in confirming the identity and purity of their product.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26). UC Riverside Environmental Health & Safety. Retrieved January 22, 2026, from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 22, 2026, from [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Doering-LaFlamme Reaction - NROChemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Doering–LaFlamme allene synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. - SciSpace. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. scispace.com [scispace.com]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

Application Note: A Robust and Scalable Protocol for the Gram-Scale Synthesis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene

Introduction and Significance

gem-Dihalocyclopropanes are highly valuable synthetic intermediates, serving as versatile precursors for a wide array of molecular architectures, including allenes, cumulenes, and cyclopentadienes.[1] The title compound, 1-Chloro-4-(2,2-dibromocyclopropyl)benzene, is a key building block that combines the reactivity of the dibromocyclopropyl group with the electronic and steric properties of a 4-chlorophenyl substituent. Its synthesis is of significant interest for the development of novel agrochemicals, pharmaceuticals, and materials.

This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene. The methodology is based on the highly efficient Makosza-type phase-transfer catalysis (PTC) for dibromocarbene generation and subsequent cycloaddition.[1][2] We will delve into the mechanistic rationale behind the procedural steps, offer practical insights for maximizing yield and purity, and outline critical safety protocols.

Reaction Principle and Mechanism

The synthesis proceeds via a two-phase reaction involving the dibromocyclopropanation of 4-chlorostyrene. The key steps are:

-

Dibromocarbene Generation: In the aqueous phase, the phase-transfer catalyst, typically a quaternary ammonium salt like Benzyltriethylammonium chloride (TEBA), facilitates the transport of hydroxide ions (OH⁻) into the organic phase.[3]

-

Proton Abstraction: In the organic phase, the hydroxide ion abstracts a proton from bromoform (CHBr₃), a weak acid, to form the tribromomethyl anion (CBr₃⁻).

-

Alpha-Elimination: The unstable tribromomethyl anion rapidly undergoes α-elimination, losing a bromide ion to generate the highly reactive electrophilic species, dibromocarbene (:CBr₂).

-

[1+2] Cycloaddition: The dibromocarbene immediately reacts with the electron-rich double bond of 4-chlorostyrene in a concerted, stereospecific syn-addition to form the stable 1-Chloro-4-(2,2-dibromocyclopropyl)benzene product.[4][5]

This PTC approach is superior to older methods (e.g., Doering-Hoffman reaction) as it avoids strictly anhydrous conditions and the use of expensive, moisture-sensitive bases, making it ideal for larger-scale preparations.[1]

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is optimized for a synthesis starting with approximately 10 grams of 4-chlorostyrene.

Materials and Equipment

-